Tau Peptide (273-284) Trifluoroacetate

Übersicht

Beschreibung

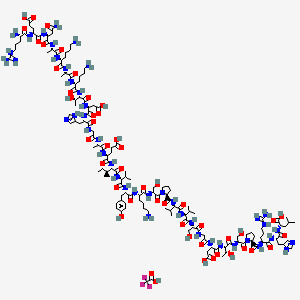

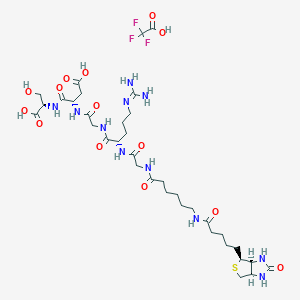

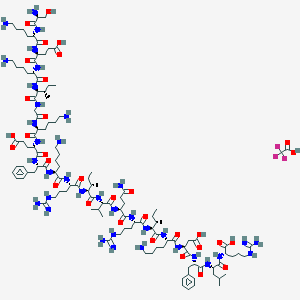

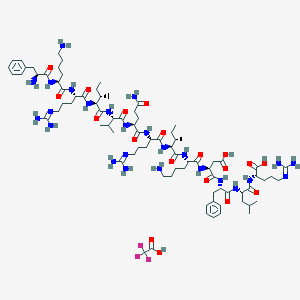

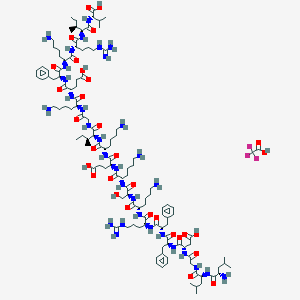

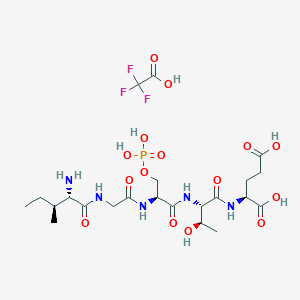

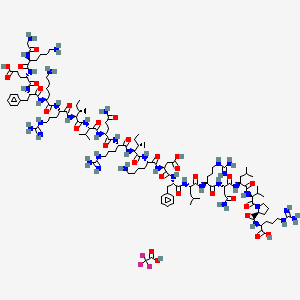

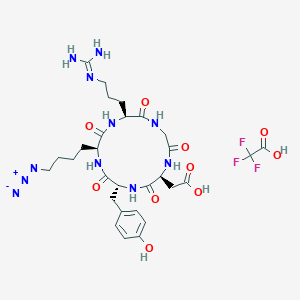

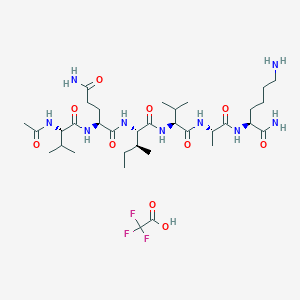

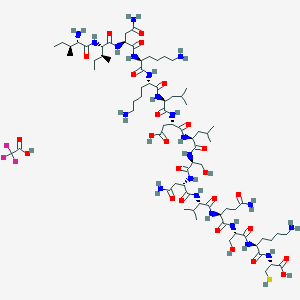

Tau Peptide (273-284) Trifluoroacetate is a synthetic peptide with the sequence H-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-OH . It is a fragment of the tau protein, specifically the PHF6 region, which plays a central role in tau aggregation .

Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C₆₂H₁₁₃N₁₇O₁₇ . Its molecular weight is 1368.68 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (1368.68), chemical formula (C₆₂H₁₁₃N₁₇O₁₇), and storage temperature (< -15°C) .Wissenschaftliche Forschungsanwendungen

Understanding Tau in Neurodegenerative Diseases

Tau proteins, including peptides derived from or related to them, are central to the pathology of several neurodegenerative diseases, known collectively as tauopathies, which include Alzheimer's Disease. The primary focus of research on tau peptides revolves around their role in the formation of neurofibrillary tangles, a hallmark of AD, and their interactions with other pathological features like amyloid-beta peptides.

- Tau and Neurofibrillary Tangles : Tau proteins are involved in the stabilization of microtubules in neurons. In pathological conditions, hyperphosphorylated forms of tau aggregate to form neurofibrillary tangles, contributing to neuronal dysfunction and death (Hernández et al., 2020).

- Tau and Amyloid-Beta Interactions : The interplay between tau and amyloid-beta (Aβ) peptides is a focus of AD research. Studies suggest a dual pathway model where both tau and Aβ contribute to AD pathology, potentially offering insights into how tau peptides may interact in the presence of Aβ pathology (Small & Duff, 2008).

- Biomarker Potential of Tau : The detection of tau protein levels in cerebrospinal fluid (CSF) and interstitial fluid is a promising area for diagnosing and tracking the progression of neurodegenerative diseases, including AD. Elevated levels of tau are associated with neuronal damage and can serve as biomarkers (Tsitsopoulos & Marklund, 2013).

Drug Development and Therapeutic Targets

- Tau-Targeting Therapies : The development of therapies that target tau, including peptides derived from tau, is an area of active research. This includes approaches to inhibit tau aggregation or to promote the clearance of tau aggregates, with the aim of developing treatments for AD and other tauopathies (Congdon & Sigurdsson, 2018).

Wirkmechanismus

Target of Action

The primary target of the Tau Peptide (273-284) Trifluoroacetate is the PHF6 region of the tau protein . This region plays a central role in tau aggregation , which is a key process in the development of tauopathies .

Mode of Action

The this compound interacts with the PHF6 region of the tau protein, promoting its aggregation . This interaction and the resulting changes in the tau protein’s structure are believed to play a crucial role in the pathogenesis of tauopathies .

Biochemical Pathways

It is known that the peptide’s interaction with the tau protein and the subsequent aggregation of the protein can disrupt normal cellular processes and lead to neuronal dysfunction .

Pharmacokinetics

The peptide’s molecular weight (136868) and chemical formula (C₆₂H₁₁₃N₁₇O₁₇) suggest that it may have unique pharmacokinetic properties .

Result of Action

The primary result of the this compound’s action is the aggregation of the tau protein . This aggregation can disrupt normal cellular processes, leading to neuronal dysfunction and the development of tauopathies .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the peptide should be stored at temperatures below -15°C to maintain its stability

Zukünftige Richtungen

Future research on Tau Peptide (273-284) Trifluoroacetate and tau-targeted therapeutics in general is likely to focus on several areas. These include the development of new therapeutic candidates, the results of ongoing clinical trials, and the exploration of novel strategies for preventing the formation of abnormal tau . In particular, the role of tau in dendritic and nuclear functions and the potential of tau droplet formation by liquid-liquid phase separation as the initial step in aberrant tau aggregation are areas of interest .

Biochemische Analyse

Biochemical Properties

Tau Peptide (273-284) Trifluoroacetate plays a crucial role in biochemical reactions related to tau protein aggregation. This peptide fragment contains the PHF6 region, which is central to the aggregation process of tau proteins . The peptide interacts with various biomolecules, including microtubule-associated proteins and other tau fragments, facilitating the formation of neurofibrillary tangles. These interactions are primarily driven by the peptide’s ability to form β-sheet structures, which promote aggregation .

Cellular Effects

This compound exerts significant effects on cellular processes, particularly in neurons. It influences cell function by promoting the aggregation of tau proteins, leading to the formation of neurofibrillary tangles . This aggregation disrupts normal cellular functions, including cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in cells can lead to impaired microtubule dynamics, resulting in neuronal dysfunction and cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to self-assemble into β-sheet structures, which are critical for tau aggregation . This peptide binds to other tau fragments and microtubule-associated proteins, promoting the formation of insoluble fibrils. The aggregation process is facilitated by the peptide’s intrinsic properties, including its amino acid sequence and structural conformation . Additionally, this compound can influence gene expression by altering the transcriptional activity of genes involved in tau protein regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the peptide promotes rapid aggregation of tau proteins, leading to the formation of early oligomers . Over time, these oligomers further aggregate into larger fibrils, forming neurofibrillary tangles. The stability and degradation of this compound are influenced by various factors, including temperature and pH . Long-term studies have shown that the presence of this peptide can lead to sustained neuronal dysfunction and cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the peptide may induce mild aggregation of tau proteins without significant toxicity . At higher doses, the peptide can cause extensive tau aggregation, leading to severe neurodegeneration and cognitive impairment . Threshold effects have been observed, where a critical concentration of the peptide is required to initiate significant tau aggregation . Toxic effects, including neuronal death and inflammation, have been reported at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to tau protein regulation and aggregation . The peptide interacts with enzymes and cofactors that modulate tau phosphorylation and dephosphorylation, processes critical for tau protein stability and function . These interactions can affect metabolic flux and metabolite levels, influencing the overall cellular metabolism . The peptide’s role in these pathways highlights its importance in the study of tauopathies and neurodegenerative diseases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the peptide’s localization to specific cellular compartments, including the cytoplasm and nucleus . The peptide’s distribution is influenced by its binding affinity to microtubule-associated proteins and other tau fragments . This localization is critical for its role in promoting tau aggregation and neurofibrillary tangle formation .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The peptide is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it can be found in the nucleus, where it may influence gene expression and transcriptional activity . Post-translational modifications, such as phosphorylation, can affect the peptide’s localization and its ability to promote tau aggregation .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H113N17O17.C2HF3O2/c1-11-35(9)50(79-61(94)51(36(10)12-2)78-55(88)40(22-23-45(67)80)72-59(92)49(34(7)8)77-54(87)37(19-13-16-24-63)69-47(82)31-66)60(93)75-42(29-46(68)81)57(90)71-38(20-14-17-25-64)52(85)70-39(21-15-18-26-65)53(86)73-41(27-32(3)4)56(89)74-43(30-48(83)84)58(91)76-44(62(95)96)28-33(5)6;3-2(4,5)1(6)7/h32-44,49-51H,11-31,63-66H2,1-10H3,(H2,67,80)(H2,68,81)(H,69,82)(H,70,85)(H,71,90)(H,72,92)(H,73,86)(H,74,89)(H,75,93)(H,76,91)(H,77,87)(H,78,88)(H,79,94)(H,83,84)(H,95,96);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-,51-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVJWMLWFXCGBX-RPGMCUOSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H114F3N17O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1482.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.